molecular formula C22H18N4OS B15088417 4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478257-48-6

4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15088417
CAS No.: 478257-48-6
M. Wt: 386.5 g/mol
InChI Key: HCAUTFOCINESLO-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS: 478257-48-6) is a 1,2,4-triazole-5(4H)-thione derivative featuring a biphenyl-methyleneamino group at position 4 and a 2-methoxyphenyl substituent at position 2. The compound’s structure is characterized by a planar triazole-thione core, which facilitates intermolecular hydrogen bonding via N–H⋯S and N–H⋯O interactions, as observed in related derivatives . Safety guidelines (P101, P102, P201) emphasize handling precautions, including avoidance of heat and ignition sources .

Properties

CAS No.

478257-48-6

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H18N4OS/c1-27-20-10-6-5-9-19(20)21-24-25-22(28)26(21)23-15-16-11-13-18(14-12-16)17-7-3-2-4-8-17/h2-15H,1H3,(H,25,28)/b23-15+

InChI Key

HCAUTFOCINESLO-HZHRSRAPSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps. One common method includes the reaction of 4-([1,1’-Biphenyl]-4-ylmethylene)amine with 2-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Thione-Specific Reactions

The thione (-C=S) group participates in tautomerism and nucleophilic substitutions:

Tautomerism
Thione-thiol tautomerism occurs, with the thione form dominating in solid and aqueous phases . Theoretical studies confirm enhanced stability of the thione configuration due to resonance with the triazole ring .

Alkylation/Acylation
The sulfur atom undergoes alkylation with alkyl halides or acylation with acid chlorides:

Thione+R-XS-Alkylated product+HX\text{Thione} + \text{R-X} \rightarrow \text{S-Alkylated product} + \text{HX}

Mannich reactions with formaldehyde and amines (e.g., N-methylpiperazine) in dimethylformamide (DMF) yield water-soluble derivatives .

Hydrazone Formation

The compound reacts with aldehydes or ketones to form hydrazones, enhancing pharmacological potential. For example:

Thione+R-CHOHydrazone derivative\text{Thione} + \text{R-CHO} \rightarrow \text{Hydrazone derivative}

Reactions with isatins or aromatic aldehydes in ethanol under acidic conditions yield analogs with improved cytotoxicity .

Reaction Type Reagents Applications
TautomerismSolvent-dependentModulates biological activity
Mannich reactionFormaldehyde, DMF, aminesIncreases solubility
Hydrazone synthesisAldehydes, ethanol, HClAnticancer agents

Biological Activity Mechanisms

The compound’s bioactivity stems from interactions with cellular targets:

Enzyme Inhibition
The thione group chelates metal ions in enzyme active sites, inhibiting topoisomerases and proteasomes. Cytotoxicity assays against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines show IC₅₀ values < 10 µM .

DNA Intercalation
The biphenyl moiety intercalates into DNA, disrupting replication. UV-vis spectroscopy confirms binding constants (K₆) of ~10⁴ M⁻¹ .

Reactive Oxygen Species (ROS) Generation
Electron-rich aromatic systems facilitate ROS production, inducing apoptosis in cancer cells .

Stability and Degradation

The compound degrades under strong oxidative conditions:

Thione+H2O2Disulfide+H2O\text{Thione} + \text{H}_2\text{O}_2 \rightarrow \text{Disulfide} + \text{H}_2\text{O}

Thermogravimetric analysis (TGA) shows stability up to 200°C, with decomposition peaking at 320°C .

Comparative Reactivity

Triazole-thiones exhibit distinct reactivity compared to non-sulfur analogs:

Feature Thione Derivatives Non-Thione Analogs
TautomerismThione-thiol equilibrium Absent
Metal chelationStrong (via S and N atoms) Weak (N-only)
Solubility in polar solventsModerate (enhanced by Mannich bases) Low

Scientific Research Applications

4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Biological Activity

The compound 4-(([1,1'-biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action based on recent research findings.

Structure and Properties

The molecular structure of the compound features a triazole ring substituted with a biphenyl group and a methoxyphenyl moiety. This unique arrangement contributes to its biological properties:

  • Molecular Formula: C19H18N4OS
  • Molecular Weight: 358.43 g/mol

Anticancer Activity

Studies have shown that triazole derivatives exhibit significant anticancer properties. The compound in focus has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance:

Cell LineIC50 (µM)Reference
A549 (Lung)12.5
MCF-7 (Breast)10.0
HeLa (Cervical)15.0

A structure-activity relationship (SAR) analysis indicated that the presence of the biphenyl moiety enhances the anticancer activity by improving interaction with cellular targets such as Bcl-2 proteins, which are crucial in regulating apoptosis.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies revealed:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus8.0
Escherichia coli16.0

These results suggest that modifications in the triazole structure can lead to enhanced antimicrobial efficacy.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are of great interest. The compound's anti-inflammatory activity was evaluated using animal models, showing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation: The compound induces apoptosis in cancer cells by activating caspase pathways.
  • Antioxidant Activity: It exhibits free radical scavenging properties, which contribute to its cytoprotective effects.
  • Modulation of Enzyme Activity: The compound inhibits key enzymes involved in inflammation and cancer progression.

Case Studies

Recent case studies have illustrated the potential therapeutic applications of this compound:

  • Case Study 1: A study on A549 lung cancer cells demonstrated that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers compared to control groups.
  • Case Study 2: In an animal model of bacterial infection, administration of the compound resulted in a notable reduction in bacterial load and inflammation markers.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Triazole-Thione Derivatives

Compound Name Substituents (Positions 3 and 4) Dihedral Angles (°) Hydrogen Bonding Patterns
Target Compound 3-(2-Methoxyphenyl), 4-(Biphenyl-methyleneamino) N/A* N–H⋯S, N–H⋯O (inferred)
3-(1-(2-Fluoro-biphenyl-4-yl)ethyl)-4-(4-nitrobenzylideneamino)-1H-1,2,4-triazole-5(4H)-thione 3-(Fluoro-biphenyl-ethyl), 4-(Nitrobenzylideneamino) Phenyl ring dihedrals: ~60–70° N–H⋯S dimers
4-Amino-1-(2-benzoyl-1-phenylethyl)-3-phenyl-1H-1,2,4-triazol-5(4H)-thione 3-Phenyl, 4-Amino (benzoyl-phenylethyl chain) 61.0°, 70.9° (phenyl ring dihedrals) N–H⋯S, N–H⋯O dimers
3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 3-(3-Methoxybenzyl), 4-(2-Methoxyphenyl) Planar triazole core S⋯S interactions (3.34 Å)
4-((2-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione 3-(4-Fluorophenyl), 4-(2-Bromobenzylideneamino) N/A* Halogen-mediated packing

*N/A: Specific crystallographic data for the target compound is unavailable in the provided evidence.

Key Observations :

  • Substituent Effects : The 2-methoxyphenyl group in the target compound introduces steric hindrance and electron-donating effects, contrasting with electron-withdrawing groups (e.g., nitro in or halogens in ). This likely enhances solubility compared to halogenated analogs .
  • Hydrogen Bonding: Like its analogs, the target compound is expected to form N–H⋯S/N–H⋯O dimers, stabilizing crystal packing . However, the absence of a nitro or amino group may reduce hydrogen-bonding diversity compared to derivatives in .

Crystallographic and Stability Considerations

Triazole-thione derivatives are typically analyzed via SHELX-refined single-crystal X-ray diffraction . The target compound’s stability under ambient conditions aligns with safety guidelines recommending storage away from heat . Its biphenyl group may confer higher melting points compared to alkyl-substituted analogs (e.g., ).

Q & A

Q. Basic

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy, biphenyl groups) and Schiff base formation (imine proton at δ 8.5–9.0 ppm) .
    • FT-IR : Identify thione (C=S stretch at ~1200 cm⁻¹) and imine (C=N stretch at ~1600 cm⁻¹) functional groups .
  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and packing. Use SHELXL for refinement, with data collected at 100 K to minimize thermal motion .

Q. Advanced

  • Contradiction Example : Discrepancy between NMR (suggesting planar geometry) and X-ray (showing non-planar packing).
  • Resolution Strategies :
    • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with experimental data to identify conformational flexibility .
    • Variable-Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the biphenyl group) .
    • Complementary Techniques : Use mass spectrometry (HRMS) to confirm molecular weight and elemental composition .

What strategies optimize crystal growth for high-resolution X-ray diffraction studies?

Q. Advanced

  • Solvent Selection : Use mixed solvents (e.g., ethanol/DMF) for slow evaporation, enhancing crystal nucleation .
  • Temperature Control : Crystallize at 4°C to reduce disorder (e.g., methoxy group rotational disorder in ) .
  • Additives : Introduce trace amounts of co-solvents (e.g., ethyl acetate) to stabilize π-π stacking interactions .

Methodological Tip : For twinned crystals, employ SHELXL's TWIN/BASF commands during refinement .

What computational methods predict the compound's reactivity and electronic properties?

Q. Advanced

  • Reactivity :
    • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (DFT) to predict nucleophilic/electrophilic sites. The thione sulfur often acts as a nucleophilic center .
  • Nonlinear Optics (NLO) : Use CAM-B3LYP to compute hyperpolarizability (β) for assessing NLO potential .
  • Docking Studies : Screen against biological targets (e.g., COX enzymes) using AutoDock Vina to rationalize analgesic activity .

How are pharmacological activities (e.g., analgesic effects) evaluated methodologically?

Q. Advanced

  • In Vivo Models :
    • Tail Flick Test : Measure latency to withdraw from radiant heat (rodent models) .
    • Hot Plate Test : Assess central analgesic activity at 55°C .
    • Writhing Test : Count abdominal contractions induced by acetic acid .
  • Dose-Response Analysis : Use GraphPad Prism to calculate ED₅₀ values and compare with standard drugs (e.g., aspirin).

Q. Example Data :

AssayED₅₀ (mg/kg)Reference Compound
Tail Flick12.3Morphine: 5.8
Hot Plate15.1Indomethacin: 8.2

How is crystallographic disorder addressed during refinement?

Q. Advanced

  • Disordered Moieties : Common in flexible groups (e.g., methoxy or biphenyl). Split into multiple positions with occupancy refinement in SHELXL .
  • Constraints : Apply SIMU/DELU to stabilize anisotropic displacement parameters (ADPs) .
  • Validation Tools : Use PLATON/CHECKCIF to flag unresolved disorder and adjust refinement strategies .

What error analysis methods ensure reliability in crystallographic data?

Q. Advanced

  • R-Factor Convergence : Aim for R₁ < 0.05 and wR₂ < 0.15 after full-matrix refinement .
  • Data-to-Parameter Ratio : Maintain ≥ 10:1 to avoid overfitting .
  • Residual Density Maps : Check for unmodeled electron density (Δρ < ±0.5 eÅ⁻³) .

Q. Example Table :

ParameterIdeal Range Values
R₁<0.050.031
wR₂<0.150.068
Data/Parameter≥10:113.8:1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.